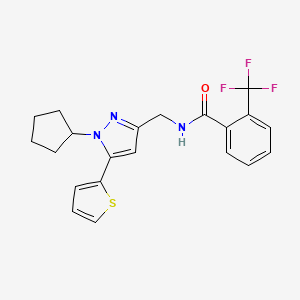
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H20F3N3OS and its molecular weight is 419.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The compound is characterized by several key components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Cyclopentyl Group : A five-membered saturated ring that enhances lipophilicity.
- Thiophene Ring : A five-membered ring containing sulfur, contributing to electronic properties.
- Trifluoromethyl Group : A highly electronegative group that can affect the compound's reactivity and interaction with biological targets.
The molecular formula is C20H22F3N3O with a molecular weight of approximately 419.53 g/mol. The presence of trifluoromethyl and thiophene groups suggests potential interactions with various biological pathways, making it a candidate for drug development.
Preliminary studies indicate that compounds similar to this compound may interact with specific molecular targets associated with inflammation and pain pathways. These interactions could modulate the activity of enzymes or receptors, leading to therapeutic effects against inflammatory conditions.
Key Biological Activities
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response .
- Anticancer Potential : Similar pyrazole derivatives have shown cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
- Neurological Applications : Its role as a positive allosteric modulator of mGluR5 suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and anxiety.
Cytotoxicity Evaluation
In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against cancer cell lines. For instance, compounds structurally related to this compound showed IC50 values in the micromolar range against MCF-7 and U-937 cell lines, indicating potential for further development as anticancer agents .
Inhibition of COX Enzymes
A series of sulfonamide-containing pyrazole derivatives were evaluated for their ability to inhibit COX enzymes in vitro. The findings revealed that certain structural modifications could enhance selectivity and potency against COX-2, a key target for anti-inflammatory drugs .
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.65 | MCF-7 |
| Compound B | 2.41 | HeLa |
| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | 0.48 | HCT-116 |
Pharmacological Profile
The pharmacological profile of this compound indicates low cytotoxicity alongside potent biological activity, making it an attractive candidate for further drug development aimed at treating inflammatory diseases and cancers .
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3OS/c22-21(23,24)17-9-4-3-8-16(17)20(28)25-13-14-12-18(19-10-5-11-29-19)27(26-14)15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPQTXNVFVTQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














